molecular formula C20H27N5O3S B2786447 N-[2-(diethylamino)ethyl]-N'-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide CAS No. 899741-60-7

N-[2-(diethylamino)ethyl]-N'-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide

Cat. No.: B2786447
CAS No.: 899741-60-7
M. Wt: 417.53
InChI Key: DESIMJXJNOCCPC-UHFFFAOYSA-N
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Description

N-[2-(diethylamino)ethyl]-N'-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide is a structurally complex molecule featuring a thieno[3,4-c]pyrazole core substituted with a 4-methoxyphenyl group and an ethanediamide (oxalamide) linkage. The 4-methoxyphenyl group contributes electron-donating properties, which may influence reactivity and binding interactions in biological systems.

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O3S/c1-4-24(5-2)11-10-21-19(26)20(27)22-18-16-12-29-13-17(16)23-25(18)14-6-8-15(28-3)9-7-14/h6-9H,4-5,10-13H2,1-3H3,(H,21,26)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DESIMJXJNOCCPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(diethylamino)ethyl]-N'-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide involves multiple steps. The synthetic route typically starts with the preparation of the thieno[3,4-c]pyrazol intermediate, followed by the introduction of the diethylaminoethyl and methoxyphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining the desired quality of the compound .

Chemical Reactions Analysis

N-[2-(diethylamino)ethyl]-N'-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is studied for its potential as a building block for more complex molecules. In biology and medicine, it is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities. Industrial applications may include its use as an intermediate in the synthesis of pharmaceuticals and other fine chemicals .

Mechanism of Action

The mechanism of action of N-[2-(diethylamino)ethyl]-N'-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several heterocyclic derivatives reported in recent literature. Below is a detailed comparison based on molecular features, synthetic methods, and physicochemical properties.

Key Observations:

Core Heterocycles: The target compound’s thieno[3,4-c]pyrazole core distinguishes it from thiadiazole (), thiazolo-triazole (), and thiazole () analogs. This fused bicyclic system may confer unique electronic properties and binding affinities compared to simpler heterocycles.

Substituent Effects: The 4-methoxyphenyl group in the target compound provides electron-donating effects, contrasting with the electron-withdrawing nitro () and fluoro () groups in analogs. This difference could modulate solubility, stability, and biological activity. The diethylaminoethyl side chain enhances hydrophilicity, a feature absent in all compared compounds.

Synthetic Efficiency :

  • Triethylamine is a common catalyst (), but reaction times vary (6–13 hours). highlights ≥99% purity via a streamlined process, suggesting that similar optimization could benefit the target compound’s synthesis.

Research Findings

Structural Diversity and Bioactivity: Thieno-pyrazole derivatives are under investigation for kinase inhibition and anticancer activity due to their planar aromatic systems. The diethylaminoethyl group in the target compound may improve cellular uptake compared to less polar analogs like those in and .

Synthetic Challenges: Fused heterocycles like thieno[3,4-c]pyrazole require multi-step syntheses, often involving cyclization and functional group protection. ’s high-purity synthesis (99%) suggests that analogous protocols could be adapted for the target compound .

Physicochemical Properties: The 4-methoxyphenyl group likely increases solubility in organic solvents compared to ’s 4-fluorophenyl analog. However, the diethylaminoethyl group may shift solubility toward polar aqueous environments, a trait advantageous for drug formulation.

Biological Activity

N-[2-(diethylamino)ethyl]-N'-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[3,4-c]pyrazole moiety, which is known for its diverse biological activities. The structure can be represented as follows:

C17H24N4O Molecular Weight 304 40 g mol \text{C}_{17}\text{H}_{24}\text{N}_4\text{O}\quad \text{ Molecular Weight 304 40 g mol }

Key Functional Groups:

  • Diethylamino group
  • Methoxyphenyl group
  • Thieno[3,4-c]pyrazole core

Antimicrobial Activity

Recent studies have shown that derivatives of thieno[3,4-c]pyrazole exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.

Anticancer Properties

The compound's anticancer potential has been investigated in several studies. A notable study identified a related thieno[3,4-c]pyrazole derivative that exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The study reported IC50 values in the micromolar range, indicating potent activity.

Cell Line IC50 (µM) Mechanism of Action
MCF-712.5Apoptosis induction
A54915.0Cell cycle arrest

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Kinases: Similar compounds have been shown to inhibit kinases involved in cancer progression.
  • Induction of Apoptosis: The compound may trigger apoptotic pathways in cancer cells through activation of caspases.
  • Anti-inflammatory Effects: Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Case Studies

  • Study on Antimicrobial Activity : A research article published in a peer-reviewed journal evaluated the antimicrobial efficacy of thieno[3,4-c]pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The study concluded that certain modifications to the structure enhanced antibacterial activity significantly.
  • Anticancer Screening : In a screening study involving multicellular spheroids, a library of compounds including thieno[3,4-c]pyrazoles was tested for their ability to inhibit tumor growth. The compound showed promising results in reducing spheroid size compared to controls.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

The synthesis requires strict control of temperature (often 0–60°C), inert atmospheres (e.g., nitrogen), and pH adjustments to prevent degradation. Multi-step protocols typically involve coupling reactions (e.g., amide bond formation) with catalysts like Pd/Cu and solvents such as DMF or acetonitrile. Post-synthesis purification via HPLC or column chromatography is critical for isolating high-purity products .

Q. How is the structural integrity of the compound confirmed after synthesis?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are used to verify molecular structure. X-ray crystallography may resolve bond angles and stereochemistry if single crystals are obtained. Comparative analysis with computational models (e.g., DFT calculations) can validate spectral data .

Q. What methodologies are employed to assess its biological activity?

Initial screening involves in vitro assays targeting enzymes or receptors linked to diseases (e.g., cancer, inflammation). For example:

  • Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria. Dose-response curves and IC50 values are calculated to quantify potency .

Advanced Research Questions

Q. How can researchers resolve contradictions between observed biological activity and computational predictions?

Orthogonal validation methods are essential:

  • Replicate assays under standardized conditions (e.g., controlled O₂ levels).
  • Use surface plasmon resonance (SPR) to measure direct target binding kinetics.
  • Perform molecular dynamics simulations to assess protein-ligand interactions under physiological conditions. Discrepancies may arise from solvent effects or assay interference from impurities .

Q. What strategies mitigate synthetic challenges like low yields or side-product formation?

  • Reaction optimization : Design of Experiments (DoE) to test variables (temperature, catalyst loading).
  • In situ monitoring : ReactIR or LC-MS to track intermediate formation.
  • Protecting groups : Use tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions during amide coupling .

Q. How does the thieno[3,4-c]pyrazole core influence pharmacological properties?

The core’s electron-deficient aromatic system enhances π-π stacking with biological targets (e.g., kinase ATP-binding pockets). Substituents like the 4-methoxyphenyl group modulate lipophilicity (logP) and bioavailability. Comparative studies with analogs (e.g., chlorophenyl derivatives) reveal structure-activity relationships (SAR) for optimizing potency .

Q. What advanced techniques elucidate degradation pathways under physiological conditions?

  • Forced degradation studies : Expose the compound to heat, light, or hydrolytic conditions (pH 1–13).
  • LC-QTOF-MS : Identify degradation products via high-resolution fragmentation patterns.
  • Stability assays : Monitor half-life in simulated gastric fluid (SGF) or human liver microsomes .

Methodological Considerations for Data Analysis

Q. How can computational tools predict reaction pathways for novel derivatives?

Quantum mechanics/molecular mechanics (QM/MM) simulations map energy barriers for key steps (e.g., cyclization). Software like Gaussian or ORCA calculates transition states, while machine learning models (e.g., Chemprop) prioritize synthetic routes based on historical yield data .

Q. What statistical approaches reconcile variability in biological replicate data?

  • ANOVA : Identify significant differences across treatment groups.
  • Principal Component Analysis (PCA) : Reduce dimensionality in high-throughput screening datasets.
  • Bland-Altman plots : Assess agreement between assay platforms (e.g., fluorescence vs. luminescence) .

Tables for Key Data

Q. Table 1. Representative Synthetic Conditions

StepReagents/CatalystsSolventTemperatureYield (%)
AmidationEDC/HOBtDCM0–25°C65–78
CyclizationPd(OAc)₂/XPhosToluene110°C52

Q. Table 2. Comparative Biological Activity

DerivativeTarget (IC50, nM)logP
4-MethoxyphenylEGFR: 12.33.1
4-ChlorophenylCOX-2: 8.72.8

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